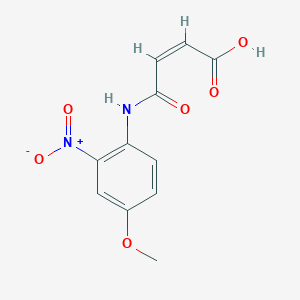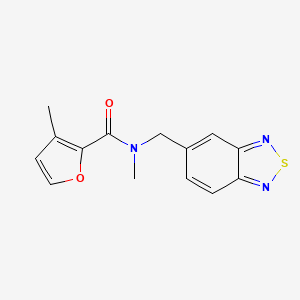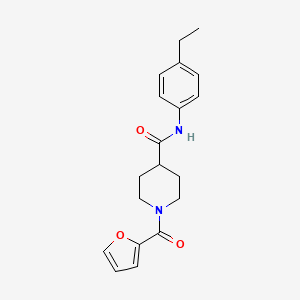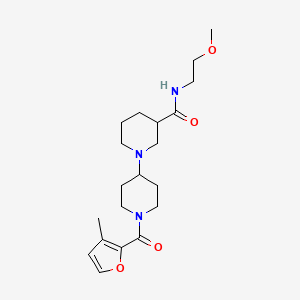
3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a phenylcarbamoyl group attached to an acrylic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid typically involves the reaction of 4-methoxy-2-nitroaniline with acrylic acid under specific conditions. The process may include steps such as nitration, esterification, and amidation. For instance, 4-methoxy-2-nitroaniline can be nitrated using nitric acid and sulfuric acid to introduce the nitro group. This intermediate can then be reacted with acrylic acid in the presence of a catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-Methoxy-2-aminophenylcarbamoyl)-acrylic acid, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylcarbamoyl group may also play a role in binding to specific enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxy-2-nitrophenylcarbamoyl)-butanoic acid: Similar structure but with a butanoic acid backbone.
3-Methoxyphenylcarbamoyl derivatives: Compounds with similar functional groups but different backbone structures.
Uniqueness
3-(4-Methoxy-2-nitro-phenylcarbamoyl)-acrylic acid is unique due to its specific combination of functional groups and the acrylic acid backbone, which imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
IUPAC Name |
(Z)-4-(4-methoxy-2-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c1-19-7-2-3-8(9(6-7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDLZLOZDAKBIO-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3,5-trimethyl-N-[2-(1-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5481681.png)
![N-tert-butyl-2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5481685.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-2-oxoacetamide](/img/structure/B5481691.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(quinolin-8-yloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5481730.png)
![3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5481738.png)

![7-hydroxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B5481751.png)


methanone](/img/structure/B5481774.png)
![2-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5481789.png)
![2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![2-({2-[4-(2-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5481801.png)
